molecular formula C7H10N2O B133343 4-(Hydrazinylmethyl)phenol CAS No. 158438-44-9

4-(Hydrazinylmethyl)phenol

Cat. No.: B133343
CAS No.: 158438-44-9
M. Wt: 138.17 g/mol
InChI Key: DFKKJQABUJCNLE-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)phenol is an organic compound characterized by the presence of a phenol group and a hydrazinylmethyl substituent. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The phenol group imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Hydrazinylmethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with hydrazine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process. Another method involves the reduction of a nitro-substituted phenol to the corresponding amino compound, followed by the reaction with hydrazine .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing readily available starting materials and minimizing waste generation .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Hydrazinylmethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The hydrazine moiety can form stable complexes with metal ions, affecting enzyme activity and cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Properties

IUPAC Name

4-(hydrazinylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-9-5-6-1-3-7(10)4-2-6/h1-4,9-10H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKKJQABUJCNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590832
Record name 4-(Hydrazinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158438-44-9
Record name 4-(Hydrazinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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